molecular formula C3H10NO2P B8360676 3-Amino-propanephosphonous

3-Amino-propanephosphonous

Cat. No.: B8360676
M. Wt: 123.09 g/mol
InChI Key: SOEYCMDWHXVTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-propanephosphonous, also known as 3-aminopropylphosphonic acid, is an organic compound with the molecular formula C3H10NO3P. It is a phosphonic acid derivative where the hydrogen attached to the phosphorus atom is substituted by a 3-aminopropyl group. This compound is known for its role as a partial agonist of GABA B receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-propanephosphonous typically involves the reaction of 3-aminopropylamine with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of phosphorous acid and 3-aminopropylamine in a solvent such as water or ethanol, followed by heating the mixture to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-propanephosphonous undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds. These products have various applications in different fields .

Mechanism of Action

The mechanism of action of 3-Amino-propanephosphonous involves its interaction with GABA B receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological effects. The compound also influences the secretion of basal prolactin, which is important for various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-propanephosphonous is unique due to its specific interaction with GABA B receptors and its role in modulating basal prolactin secretion. Its structure allows for specific binding and activity that is distinct from other similar compounds .

Properties

Molecular Formula

C3H10NO2P

Molecular Weight

123.09 g/mol

IUPAC Name

3-aminopropylphosphonous acid

InChI

InChI=1S/C3H10NO2P/c4-2-1-3-7(5)6/h5-6H,1-4H2

InChI Key

SOEYCMDWHXVTQC-UHFFFAOYSA-N

Canonical SMILES

C(CN)CP(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.